molecular formula C23H24F3N3O2 B11472700 2,2-dimethyl-N-[5-oxo-2-phenyl-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]propanamide

2,2-dimethyl-N-[5-oxo-2-phenyl-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]propanamide

Cat. No.: B11472700
M. Wt: 431.4 g/mol
InChI Key: PILDEHQGJXXUBZ-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[5-oxo-2-phenyl-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]propanamide is a complex organic compound featuring a unique imidazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[5-oxo-2-phenyl-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors. For instance, starting with a phenyl-substituted ketone and an amine, the cyclization can be induced using a dehydrating agent such as phosphorus oxychloride (POCl₃) under reflux conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide (CF₃I) in the presence of a base.

    Attachment of the Propanamide Moiety: The final step involves the acylation of the imidazole derivative with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine (TEA) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethyl groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carbonyl group in the imidazole ring, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: NaBH₄, LiAlH₄

    Bases: TEA, sodium hydroxide (NaOH)

    Dehydrating Agents: POCl₃

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or antimicrobial activities

Medicine

In medicinal chemistry, the compound’s imidazole ring is of particular interest due to its presence in many bioactive molecules. It could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

Industrially, the compound might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 2,2-dimethyl-N-[5-oxo-2-phenyl-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]propanamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-N-[5-oxo-2-phenyl-1-(2-phenylethyl)-4-(methyl)-4,5-dihydro-1H-imidazol-4-yl]propanamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2,2-dimethyl-N-[5-oxo-2-phenyl-1-(2-phenylethyl)-4-(chloromethyl)-4,5-dihydro-1H-imidazol-4-yl]propanamide: Contains a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2,2-dimethyl-N-[5-oxo-2-phenyl-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]propanamide imparts unique properties, such as increased metabolic stability and enhanced lipophilicity, which can be advantageous in drug design and other applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C23H24F3N3O2

Molecular Weight

431.4 g/mol

IUPAC Name

2,2-dimethyl-N-[5-oxo-2-phenyl-1-(2-phenylethyl)-4-(trifluoromethyl)imidazol-4-yl]propanamide

InChI

InChI=1S/C23H24F3N3O2/c1-21(2,3)19(30)28-22(23(24,25)26)20(31)29(15-14-16-10-6-4-7-11-16)18(27-22)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3,(H,28,30)

InChI Key

PILDEHQGJXXUBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1(C(=O)N(C(=N1)C2=CC=CC=C2)CCC3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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